molecular formula C13H13N3O5 B13692029 Nalpha-Acetyl-6-nitro-DL-tryptophan

Nalpha-Acetyl-6-nitro-DL-tryptophan

Cat. No.: B13692029
M. Wt: 291.26 g/mol
InChI Key: WBPJKEYZMQDFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nalpha-Acetyl-6-nitro-DL-tryptophan (CAS 105902-18-9) is a chemically modified amino acid with the molecular formula C13H13N3O5 and a molecular weight of 291.26 g/mol. This racemic (DL-) compound features a nitro group at the 6-position of its indole ring, a modification known to alter the reactivity and electronic properties of the tryptophan scaffold. Nitro-substituted N-acetyl-tryptophan derivatives, such as the 6-nitro and 5-nitro isomers, serve as critical tools in studying protein oxidation and damage caused by reactive nitrogen species . Researchers utilize these analogs to investigate pathways of tryptophan degradation and to identify specific nitration products like 6-nitro-L-tryptophan, which is a stable biomarker for protein nitration . Furthermore, N-acetylated, nitro-halogenated tryptophan derivatives are key intermediates in the enantioselective synthesis of complex molecules; for instance, N-acetyl-6'-bromo-DL-tryptophan can be resolved enzymatically with D-aminoacylase to obtain optically pure D-tryptophan analogs, which are valuable building blocks in medicinal chemistry for developing therapeutics . The compound is provided with a purity of ≥95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

2-acetamido-3-(6-nitro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C13H13N3O5/c1-7(17)15-12(13(18)19)4-8-6-14-11-5-9(16(20)21)2-3-10(8)11/h2-3,5-6,12,14H,4H2,1H3,(H,15,17)(H,18,19)

InChI Key

WBPJKEYZMQDFMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for Nα Acetyl 6 Nitro Dl Tryptophan

Established Synthetic Pathways for Nα-Acetyl-6-nitro-DL-tryptophan

The synthesis of Nα-Acetyl-6-nitro-DL-tryptophan typically involves two key transformations: the N-acetylation of the tryptophan amino group and the nitration of the indole (B1671886) ring. These steps can be performed in different orders, but most established pathways begin with the acetylation of DL-tryptophan, followed by nitration.

The primary precursor for the synthesis is DL-tryptophan. The initial step is its N-acetylation to form N-acetyl-DL-tryptophan. This reaction is often carried out using acetic anhydride (B1165640) in an alkaline aqueous solution, such as sodium hydroxide (B78521). google.com A patented method describes the simultaneous addition of acetic anhydride and an alkali metal hydroxide solution to an aqueous solution of L-tryptophan, maintaining a pH of 11 or more to achieve N-acetylation. google.com This process is followed by a heating step, which also facilitates racemization to the DL-form. google.com

The subsequent and critical step is the electrophilic nitration of the N-acetyl-DL-tryptophan. The indole ring of tryptophan is susceptible to nitration at several positions, but the C-6 position is a common target. Classical nitration methods often employ a mixture of nitric acid in a strong acid medium. One established method involves the nitration of L-tryptophan using nitric acid in glacial acetic acid to produce 6-nitro-L-tryptophan, a method that can be adapted for the N-acetylated DL form. nih.gov

More contemporary and specific studies on N-acetyl-L-tryptophan have shown that various reactive nitrogen species (RNS) can yield different nitrated products. nih.gov For instance, a myeloperoxidase-H₂O₂-NO₂⁻ system can generate nitro derivatives, including the stable 6-nitro isomer. nih.gov In contrast, peroxynitrite (ONOO⁻) can lead to a mixture of products, including 1-nitroso, 1-nitro, and 6-nitro derivatives. nih.govnih.gov The presence of bicarbonate can significantly alter the product distribution in peroxynitrite-mediated reactions, favoring the formation of 6-nitro-N-acetyl-tryptophan. nih.gov

Table 1: Comparison of Nitration Conditions for Tryptophan Derivatives

Reagent/System Precursor Key Products Notes Reference(s)
Nitric Acid / Acetic Acid L-Tryptophan 6-Nitro-L-tryptophan A classical method for direct nitration. nih.gov
Peroxynitrite (ONOO⁻) N-Acetyl-L-tryptophan 1-nitroso, 1-nitro, 6-nitro, and N-acetyl-N'-formyl-L-kynurenine Product distribution is condition-dependent. nih.gov
Myeloperoxidase/H₂O₂/NO₂⁻ N-Acetyl-L-tryptophan Nitro derivatives (including 6-nitro) Generates nitro derivatives but not nitroso ones. nih.gov
ONOO⁻ with Bicarbonate N-Acetyl-tryptophan Favors 6-nitro-N-acetyl-tryptophan Bicarbonate enhances nitration over other reactions. nih.gov

The target compound is a DL-racemic mixture. The generation of this mixture is an inherent part of the synthetic strategy.

Starting with Racemic Precursors : The most straightforward approach is to begin the synthesis with commercially available N-acetyl-DL-tryptophan. acs.org This ensures the final product is racemic without requiring a dedicated racemization step.

Racemization during Synthesis : If starting with an enantiomerically pure form like L-tryptophan, racemization can be induced. A patented method for producing N-acetyl-DL-tryptophan from L-tryptophan involves an acetylation step followed by heating the aqueous solution with acetic anhydride, which facilitates racemization to yield the desired DL-mixture. google.com This ensures that the subsequent nitration step proceeds on the racemic intermediate.

Chemical Synthesis Methods : Many chemical synthesis routes for tryptophan analogues inherently produce racemic mixtures unless chiral auxiliaries or catalysts are employed. rsc.org For instance, methods like the Strecker amino acid synthesis, if performed without a chiral auxiliary, would yield a racemic product that could then be N-acetylated and nitrated. rsc.org The focus in synthesizing Nα-Acetyl-6-nitro-DL-tryptophan is typically on achieving the correct chemical structure rather than controlling stereochemistry, making the generation of the racemic mixture a non-critical, and often default, outcome.

Derivatization and Analog Synthesis from Nα-Acetyl-6-nitro-DL-tryptophan

Nα-Acetyl-6-nitro-DL-tryptophan serves as a versatile starting material for creating more complex molecules for research purposes. The nitro and acetyl groups, along with the carboxyl group, provide handles for further chemical modification.

The 6-nitro group is a key functional handle for derivatization. One of the most common transformations is the reduction of the nitro group to an amine (–NH₂). This creates Nα-Acetyl-6-amino-DL-tryptophan, which can be further modified.

Amine Derivatization : The resulting 6-amino group can be acylated, alkylated, or used in coupling reactions to attach fluorescent tags, biotin, or other reporter molecules. These derivatives can serve as probes to study protein-ligand interactions or as building blocks in peptide synthesis.

Solid-Phase Synthesis : A strategy analogous to one used for identifying nitrotryptophan residues in proteomics could be adapted. nih.gov This involves reducing the nitro group to an amine, which is then captured on a solid support via an amine-selective tag, allowing for further on-bead modifications before cleavage. nih.gov

Spectroscopic Probes : The 6-nitro-L-tryptophan analog itself has been demonstrated to be a useful spectroscopic probe for studying tryptophan-binding proteins like human serum albumin and trp aporepressor, due to its distinct absorption spectrum. nih.gov This utility extends to the N-acetylated DL-form for probing binding sites that accommodate such derivatives.

Isotopic labeling is crucial for mechanistic studies and as internal standards in mass spectrometry. Labeling can be achieved by introducing isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

Deuterium Labeling : A practical synthesis for 2-D-L-tryptophan has been reported involving sequential Iridium-catalyzed C-H borylation and C-2-deborylative deuteration. nih.gov This strategy could potentially be applied to Nα-Acetyl-6-nitro-DL-tryptophan by first performing the nitration and then executing the iridium-catalyzed deuteration at the C-2 position of the indole ring. Care must be taken during subsequent deprotection steps, if any, to avoid D/H scrambling. nih.gov

Starting from Labeled Precursors : A more direct method involves starting the synthesis with isotopically labeled DL-tryptophan. Commercially available labeled tryptophan can be subjected to the acetylation and nitration steps described in section 2.1.1 to yield the final labeled product.

Labeling via Derivatization : The 6-amino derivative (obtained from reduction of the 6-nitro group) could be acylated using isotopically labeled reagents, such as ¹³C- or D-labeled acetyl chloride, to introduce labels into the final molecule.

Green Chemistry Principles Applied to Nα-Acetyl-6-nitro-DL-tryptophan Synthesis

Applying green chemistry principles to the synthesis of Nα-Acetyl-6-nitro-DL-tryptophan focuses on reducing hazardous reagents, improving atom economy, and exploring biosynthetic routes.

Alternative Nitration Methods : Traditional nitration using nitric and sulfuric acids is hazardous and produces significant waste. Green alternatives are being explored for nitroaromatic compounds. nih.gov Electrochemical nitration represents a promising strategy, using electricity to drive the reaction with various inorganic nitrogen sources, potentially even ammonia (B1221849) or atmospheric nitrogen, which could bypass the energy-intensive Haber-Bosch process for producing nitrogen-based reagents. rsc.org

Biosynthesis and Metabolic Engineering : The development of biosynthetic pathways offers a green alternative to hazardous industrial synthesis. morressier.com Metabolic engineering efforts in microorganisms like E. coli have enabled the de novo production of nitroaromatic amino acids. morressier.com Researchers have engineered pathways that redirect metabolic flux from the shikimate pathway to produce nitro-containing amino acids. morressier.comyoutube.com While not yet specific for Nα-Acetyl-6-nitro-DL-tryptophan, these engineered microbial hosts could be further modified to perform the N-acetylation step, offering a sustainable, fermentation-based production route from simple carbon sources like glucose. nih.govpurdue.edu

Enzymatic Synthesis : The nitration step itself could potentially be performed enzymatically. Nitric oxide synthase (NOS) enzymes have been implicated in the regioselective nitration of tryptophan in biological systems, such as in the biosynthesis of the phytotoxin thaxtomin, which contains a 4-nitro-tryptophan moiety. nih.govnih.gov Harnessing such enzymes or engineering them for specificity towards the 6-position of N-acetyl-tryptophan could lead to a highly selective and environmentally benign synthesis.

Advanced Purification and Isolation Methodologies in Synthetic Research

The purification and isolation of Nα-Acetyl-6-nitro-DL-tryptophan from the reaction mixture present a significant challenge due to the presence of unreacted starting materials, isomeric byproducts (such as 4-nitro and 5-nitro derivatives), and other degradation products. nih.gov Consequently, advanced purification methodologies are essential to obtain the compound in high purity.

High-performance liquid chromatography (HPLC) stands out as a primary technique for the separation and purification of nitrated tryptophan derivatives. nih.govnih.gov Reversed-phase HPLC, utilizing C18 columns, is frequently employed for the analytical and preparative separation of these compounds. nih.gov Gradient elution, with a mobile phase consisting of an aqueous buffer (often containing an acid like formic acid) and an organic modifier like acetonitrile (B52724), allows for the effective separation of components with different polarities. nih.gov The detection of the eluted compounds is typically performed using UV-Vis spectrophotometry, as the nitro group imparts a characteristic UV absorbance. nih.gov

For larger-scale purification, a combination of medium-pressure liquid chromatography (MPLC) and high-pressure liquid chromatography (HPLC) can be an effective strategy. mdpi.com MPLC can be used as an initial step to enrich the target fraction and remove major impurities, followed by a final polishing step using preparative HPLC to achieve high purity. mdpi.com The choice of stationary phase is critical; while C18 is common for reversed-phase chromatography, other materials like polystyrene-divinylbenzene resins (e.g., MCI GEL® CHP20P) can be used in MPLC for initial cleanup. mdpi.com

Given the potential for thermal and photo-lability of tryptophan metabolites, purification steps are often conducted at low temperatures and with protection from light to prevent degradation. nih.gov

Recrystallization is another key technique for the final purification of the isolated product. The choice of solvent system is critical and is determined empirically to find conditions where the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain in solution. A patent for resolving DL-acyl tryptophan compounds describes the use of water and water-miscible alcohols for crystallization, which could be adapted for Nα-Acetyl-6-nitro-DL-tryptophan. google.com The process typically involves dissolving the crude product in a minimal amount of a suitable hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then collected by filtration, washed with a cold solvent, and dried.

The table below summarizes the key purification techniques and their relevant parameters for nitrated tryptophan derivatives, which are applicable to Nα-Acetyl-6-nitro-DL-tryptophan.

Purification Technique Stationary Phase/Method Mobile Phase/Solvent Detection Key Considerations
High-Performance Liquid Chromatography (HPLC) Reversed-Phase (e.g., C18)Gradient of aqueous acid (e.g., formic acid) and acetonitrileUV-VisHigh resolution, suitable for analytical and preparative scale.
Medium-Pressure Liquid Chromatography (MPLC) Polystyrene-divinylbenzene resin (e.g., MCI GEL® CHP20P)Step or gradient elution with solvents like methanol (B129727)/waterUV-VisGood for initial large-scale cleanup and enrichment. mdpi.com
Recrystallization Single or mixed solvent systemsWater, water-miscible alcohols-Crucial for final purification to obtain high-purity crystalline solid. google.com

Advanced Analytical Characterization Methodologies for Nα Acetyl 6 Nitro Dl Tryptophan

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular structure of Nα-Acetyl-6-nitro-DL-tryptophan and evaluating its purity. These techniques provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of Nα-Acetyl-6-nitro-DL-tryptophan. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom, respectively.

In a typical ¹H NMR spectrum, the protons of the acetyl group would likely appear as a singlet in the upfield region. The protons of the chiral α-carbon and the β-carbon would exhibit complex splitting patterns due to their coupling with each other and adjacent protons. The aromatic protons of the indole (B1671886) ring would resonate in the downfield region, with their chemical shifts and coupling constants being significantly influenced by the electron-withdrawing nitro group at the 6-position. The presence of the nitro group is expected to deshield the protons on the benzene (B151609) ring portion of the indole nucleus, causing a downfield shift in their resonance compared to unsubstituted tryptophan derivatives.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom. The carbonyl carbons of the acetyl and carboxylic acid groups would be found at the downfield end of the spectrum. The carbons of the indole ring would also appear in the downfield region, with the carbon atom attached to the nitro group showing a characteristic chemical shift.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Nα-Acetyl-6-nitro-DL-tryptophan

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
Acetyl (CH₃)~2.0SingletCharacteristic of the N-acetyl group.
α-CH~4.8MultipletChiral center, coupled to β-protons and NH.
β-CH₂~3.4MultipletDiastereotopic protons, complex coupling.
Aromatic Protons7.0 - 8.5MultipletsDownfield shifted due to the nitro group.
NH (Amide)~8.2DoubletCoupled to the α-proton.
NH (Indole)~11.0SingletTypically broad and downfield.
COOH~12.0SingletAcidic proton, may exchange with solvent.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of Nα-Acetyl-6-nitro-DL-tryptophan and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) can be employed to generate ions from the molecule. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound. The fragmentation pattern observed in the MS/MS spectrum provides a "molecular fingerprint." Common fragmentation pathways for this molecule would likely involve the loss of the acetyl group, the carboxylic acid group, and cleavage of the side chain from the indole ring. The presence of the nitro group would also lead to characteristic fragmentation patterns, such as the loss of NO₂. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for Nα-Acetyl-6-nitro-DL-tryptophan

m/z Value Proposed Fragment Fragmentation Pathway
291.08[M]⁺Molecular Ion
249.07[M - C₂H₂O]⁺Loss of the acetyl group
246.06[M - COOH]⁺Loss of the carboxylic acid group
175.05[C₉H₇N₂O₂]⁺Cleavage of the side chain
130.06[C₈H₈N]⁺Indole side chain fragment

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in Nα-Acetyl-6-nitro-DL-tryptophan. Each functional group has characteristic vibrational frequencies.

The IR spectrum would be expected to show strong absorption bands for the N-H stretching of the amide and indole groups, the O-H stretching of the carboxylic acid, and the C=O stretching of the acetyl and carboxylic acid groups. The nitro group would exhibit characteristic symmetric and asymmetric stretching vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic ring vibrations. nih.govresearchgate.net

Interactive Data Table: Key Vibrational Frequencies for Nα-Acetyl-6-nitro-DL-tryptophan

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
N-H (Amide)Stretching3300 - 3500IR, Raman
O-H (Carboxylic Acid)Stretching2500 - 3300 (broad)IR
C-H (Aromatic)Stretching3000 - 3100IR, Raman
C=O (Carboxylic Acid)Stretching1700 - 1725IR, Raman
C=O (Amide)Stretching1630 - 1680IR, Raman
N-O (Nitro)Asymmetric Stretch1500 - 1560IR
N-O (Nitro)Symmetric Stretch1335 - 1385IR

Electronic Spectroscopy (Ultraviolet-Visible, Fluorescence) for Chromophoric Investigations and Quantification Method Development

Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule, particularly those involving the chromophoric indole ring and the nitro group. The presence of the nitro group, a strong chromophore, is expected to cause a significant bathochromic (red) shift in the absorption maximum compared to N-acetyl-tryptophan. Research on 6-nitro-L-tryptophan has shown a visible and near-UV absorption spectrum with a maximum at approximately 330 nm and a shoulder near 380 nm in water. nih.gov This property is valuable for developing quantitative analytical methods based on Beer-Lambert's law.

Fluorescence spectroscopy is another powerful tool. Tryptophan and its derivatives are naturally fluorescent. However, the presence of a nitro group, which is a well-known fluorescence quencher, is expected to significantly decrease or completely quench the fluorescence emission of Nα-Acetyl-6-nitro-DL-tryptophan. This quenching effect itself can be a useful diagnostic tool.

Interactive Data Table: Electronic Spectroscopy Properties of Nα-Acetyl-6-nitro-DL-tryptophan

Parameter Expected Value Technique Significance
λmax (Absorption)~330 nm and ~380 nmUV-VisIndicates the presence of the nitro-indole chromophore. nih.gov
Molar Absorptivity (ε)HighUV-VisAllows for sensitive quantification.
λex (Excitation)~280-290 nmFluorescenceCorresponds to the indole ring absorption.
λem (Emission)QuenchedFluorescenceThe nitro group deactivates the excited state.

Chromatographic Techniques for Separation and Quantification in Research Contexts

Chromatographic methods are essential for the separation of Nα-Acetyl-6-nitro-DL-tryptophan from potential impurities, starting materials, and byproducts, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Nα-Acetyl-6-nitro-DL-tryptophan

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile compounds like Nα-Acetyl-6-nitro-DL-tryptophan. A reversed-phase HPLC method is typically developed for such a molecule.

Method development would involve the selection of an appropriate stationary phase, typically a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to achieve good separation of the target compound from more or less polar impurities.

Optimization of the method would involve adjusting the mobile phase pH, the gradient profile, the column temperature, and the flow rate to achieve optimal resolution, peak shape, and analysis time. Detection is commonly performed using a UV detector set at one of the absorption maxima of the compound (e.g., 330 nm), providing high sensitivity and selectivity.

Interactive Data Table: Example of an Optimized HPLC Method for Nα-Acetyl-6-nitro-DL-tryptophan

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 330 nm
Injection Volume 10 µL
Expected Retention Time ~8.5 min

Gas Chromatography (GC) Applications for Volatile Derivatives of Nα-Acetyl-6-nitro-DL-tryptophan

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids and their derivatives, including Nα-Acetyl-6-nitro-DL-tryptophan, are generally non-volatile due to their polar nature. Therefore, derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis.

One potential derivatization approach involves the conversion of the amino acid to a more volatile ester form. For instance, a common method for other amino acids is esterification of the carboxyl group followed by acylation of the amino group. However, for Nα-Acetyl-6-nitro-DL-tryptophan, the amino group is already acetylated. Thus, a primary focus would be the esterification of the carboxylic acid group.

Another specialized derivatization technique that could be applicable, particularly given the nitro functional group, is the use of reagents like pentafluorobenzyl bromide (PFBBr). This reagent reacts with nitrite (B80452) and nitrate (B79036) to form volatile derivatives suitable for GC-mass spectrometry (GC/MS) analysis. nih.gov While this method is established for inorganic anions, its application to a nitro-aromatic amino acid derivative would require methodological development to ensure efficient and quantitative conversion of the nitro group or other functional groups into a volatile species.

A further possibility is the transformation of the amino acid into its corresponding α-hydroxy acid through nitrosation, which has been shown to be effective for various amino acids, creating products suitable for isocratic HPLC analysis and potentially adaptable for GC after further derivatization. researchgate.netrsc.org

Table 1: Potential Derivatization Strategies for GC Analysis of Nα-Acetyl-6-nitro-DL-tryptophan

Derivatization StrategyTarget Functional GroupResulting DerivativeRationale
EsterificationCarboxylic AcidMethyl or Ethyl EsterIncreases volatility by masking the polar carboxyl group.
SilylationCarboxyl and potentially N-H of indoleTrimethylsilyl (TMS) derivativeCommon technique to increase volatility of polar molecules for GC analysis.
Reaction with PFBBrNitro GroupPentafluorobenzyl derivativePotential for specific derivatization of the nitro group, enhancing detectability by ECD or MS. nih.gov
Conversion to α-hydroxy acidAmino Acidα-hydroxy acid derivativeA chemical conversion that could be followed by esterification or silylation to produce a volatile compound. researchgate.netrsc.org

Supercritical Fluid Chromatography (SFC) for Advanced Separation Science

Supercritical fluid chromatography (SFC) emerges as a hybrid of gas and liquid chromatography, offering unique advantages for the analysis of complex molecules like Nα-Acetyl-6-nitro-DL-tryptophan. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar co-solvent such as methanol. This technique is particularly well-suited for the separation of chiral compounds and polar analytes that are not amenable to GC.

Recent studies have highlighted the expanding role of SFC in the analysis of biomolecules, including amino acids and their derivatives. researchgate.net For instance, SFC has been successfully employed for both chiral and achiral separations of various amino acid derivatives. tandfonline.comresearchgate.net The enantiomeric separation of tryptophan derivatives has been achieved in under five minutes using SFC with chiral stationary phases. tandfonline.com

The analysis of metabolites from the tryptophan metabolic pathway has also been demonstrated using SFC coupled to mass spectrometry (SFC-MS). tandfonline.com This indicates the high potential of SFC for the analysis of Nα-Acetyl-6-nitro-DL-tryptophan, allowing for both quantification and separation from other related metabolites. The use of additives in the mobile phase, such as ammonium (B1175870) acetate or trifluoroacetic acid, can improve peak shapes and ionization efficiency in SFC-MS. researchgate.nettandfonline.com

Table 2: Exemplary SFC Conditions for Amino Acid Derivative Separation

ParameterConditionReference
Column Chiral stationary phases (e.g., valine-diamide) tandfonline.com
Mobile Phase Supercritical CO₂ with methanol as co-solvent tandfonline.com
Pressure 200 bar tandfonline.com
Temperature 40°C tandfonline.com
Additives Ammonium acetate or ammonium formate (B1220265) for improved ionization tandfonline.com

Electrophoretic Techniques for Resolution and Analysis of Nα-Acetyl-6-nitro-DL-tryptophan

Electrophoretic techniques offer high-efficiency separations based on the differential migration of charged species in an electric field. These methods are particularly valuable for the analysis of polar and charged molecules like amino acids and their derivatives.

Capillary Electrophoresis (CE) for Enantiomeric Separation of Nα-Acetyl-6-nitro-DL-tryptophan

Capillary electrophoresis (CE) is a powerful and versatile technique for the enantioseparation of chiral molecules. nih.gov The separation of the D- and L-enantiomers of Nα-Acetyl-6-nitro-DL-tryptophan can be achieved by adding a chiral selector to the background electrolyte.

Cyclodextrins (CDs) are the most commonly used chiral selectors in CE. For tryptophan enantiomers, α-cyclodextrin has shown effective chiral discrimination, leading to baseline separation. nih.govresearchgate.net The mechanism of separation relies on the differential formation of inclusion complexes between the enantiomers and the chiral cavity of the cyclodextrin (B1172386). The presence of the acetyl and nitro groups on the tryptophan backbone of Nα-Acetyl-6-nitro-DL-tryptophan would likely influence the stability of these complexes, potentially enhancing the enantiomeric resolution.

More recently, chiral ionic liquids have been introduced as effective chiral ligands for the enantioseparation of amino acids, including tryptophan, in a technique known as chiral ligand exchange CE. chromatographyonline.comchromatographyonline.com This approach offers an alternative mechanism for achieving enantiomeric resolution.

Table 3: Chiral Selectors in CE for Tryptophan Enantiomer Separation

Chiral SelectorPrinciple of SeparationTypical ConcentrationReference
α-CyclodextrinInclusion complexation10-30 mM nih.govresearchgate.net
β-CyclodextrinInclusion complexation10-20 mM nih.gov
1-ethyl-3-methyl imidazole (B134444) L-tartrateChiral Ligand ExchangeNot specified chromatographyonline.comchromatographyonline.com

Micellar Electrokinetic Chromatography (MEKC) Applications in Tryptophan Analog Analysis

Micellar electrokinetic chromatography (MEKC) is a mode of capillary electrophoresis that allows for the separation of both charged and neutral analytes. This is achieved by adding a surfactant to the background electrolyte at a concentration above its critical micelle concentration, forming micelles that act as a pseudostationary phase.

MEKC has been successfully applied to the separation of tryptophan and related indoles. nih.gov The separation mechanism in MEKC is based on the differential partitioning of analytes between the aqueous buffer and the hydrophobic interior of the micelles. The acetyl and nitro groups in Nα-Acetyl-6-nitro-DL-tryptophan will alter its hydrophobicity compared to native tryptophan, thus influencing its partitioning behavior and retention time in MEKC.

Furthermore, MEKC can be adapted for chiral separations by using a chiral surfactant or by adding a chiral selector, such as a cyclodextrin, to the micellar solution. Chiral-MEKC has been employed for the quantification of D- and L-amino acids in various samples after derivatization. nih.gov This dual capability of separation based on hydrophobicity and chirality makes MEKC a highly valuable tool for the comprehensive analysis of Nα-Acetyl-6-nitro-DL-tryptophan and its potential impurities.

Chiroptical Methods for Stereochemical Analysis of Nα-Acetyl-6-nitro-DL-tryptophan

Chiroptical methods are essential for determining the stereochemistry of chiral molecules by measuring their interaction with polarized light.

Polarimetry for Optical Rotation Measurements of Enantiomers

Polarimetry is a fundamental technique for the analysis of optically active compounds. It measures the rotation of the plane of polarized light as it passes through a solution of a chiral substance. The two enantiomers of a chiral molecule will rotate the plane of polarized light by equal amounts but in opposite directions. The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise. nih.gov

For Nα-Acetyl-6-nitro-DL-tryptophan, polarimetry can be used to:

Identify the enantiomers: The pure D- and L-enantiomers will exhibit specific rotation values of equal magnitude and opposite sign.

Determine enantiomeric excess (ee): By measuring the observed rotation of a mixture, the enantiomeric excess can be calculated using the specific rotation of the pure enantiomer.

The specific rotation ([α]) is a characteristic property of a chiral compound and is calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the sample cell (l). nih.gov

Equation for Specific Rotation:

[α] = α / (c * l)

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Investigations

Circular Dichroism (CD) spectroscopy is an invaluable tool for investigating the chiral nature of molecules in solution. This technique measures the differential absorption of left and right circularly polarized light, providing information about the secondary and tertiary structure of chiral compounds. As Nα-Acetyl-6-nitro-DL-tryptophan is a racemic mixture, containing both the D- and L-enantiomers, CD spectroscopy is particularly well-suited for studying its chiral properties.

While specific CD spectral data for Nα-Acetyl-6-nitro-DL-tryptophan is not extensively documented in publicly available literature, the principles of the technique and data from related compounds allow for a detailed projection of its expected spectral behavior. The chromophores within the molecule, namely the indole ring and the nitro group, are expected to be the primary contributors to the CD spectrum. The electronic transitions within these groups, when located in a chiral environment, will exhibit differential absorption of circularly polarized light.

It is anticipated that the individual enantiomers, Nα-Acetyl-6-nitro-L-tryptophan and Nα-Acetyl-6-nitro-D-tryptophan, would produce mirror-image CD spectra. A 1:1 racemic mixture of Nα-Acetyl-6-nitro-DL-tryptophan would, therefore, be CD silent, as the equal and opposite signals from the two enantiomers would cancel each other out. However, any process that selectively interacts with one enantiomer over the other, such as binding to a chiral selector like a protein or cyclodextrin, would induce a measurable CD signal.

For instance, studies on the related compound 6-nitro-L-tryptophan have shown that while it exhibits no significant CD signal on its own in the 300-500 nm range, its complex with proteins like trp aporepressor or human serum albumin generates strong CD signals. This induced circular dichroism provides insights into the binding and conformation of the molecule within the chiral environment of the protein. A similar approach could be employed to study the chiral recognition and conformation of the individual enantiomers of Nα-Acetyl-6-nitro-DL-tryptophan.

Table 1: Expected Circular Dichroism (CD) Spectral Characteristics for Nα-Acetyl-6-nitro-tryptophan Enantiomers

PropertyNα-Acetyl-6-nitro-L-tryptophanNα-Acetyl-6-nitro-D-tryptophanNα-Acetyl-6-nitro-DL-tryptophan (Racemic Mixture)
Expected CD Spectrum Non-zero, specific Cotton effectsMirror image of the L-enantiomer's spectrumCD silent (zero signal)
Information Derived Chiral conformation, secondary structure elementsChiral conformation, secondary structure elementsConfirmation of racemic nature
Interaction with Chiral Selector Induces a specific CD signal indicative of binding and conformationInduces a distinct (potentially opposite) CD signalResultant CD spectrum would depend on the enantioselectivity of the selector

X-ray Crystallography for Solid-State Structural Determination of Nα-Acetyl-6-nitro-DL-tryptophan

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high accuracy.

For Nα-Acetyl-6-nitro-DL-tryptophan, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. As a racemic mixture, the compound could crystallize in one of three ways: as a conglomerate (a mechanical mixture of separate D- and L-enantiomer crystals), a racemic compound (a well-ordered arrangement of equal numbers of D- and L-enantiomers in the unit cell), or a pseudoracemate (a solid solution where the enantiomers are randomly distributed in the crystal lattice).

To date, a specific crystal structure for Nα-Acetyl-6-nitro-DL-tryptophan has not been reported in the crystallographic databases. However, the crystallographic analysis of the individual enantiomers or the racemate would provide invaluable information, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The exact spatial arrangement of the acetyl and nitro groups relative to the tryptophan backbone.

Intermolecular interactions: Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate the crystal packing.

This information is crucial for understanding the molecule's solid-state properties and for computational modeling studies. While direct crystallographic data is pending, we can anticipate the key parameters that would be determined from such an analysis.

Table 2: Hypothetical Crystallographic Data for Nα-Acetyl-6-nitro-DL-tryptophan

ParameterExpected InformationSignificance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the symmetry of the unit cell.
Space Group e.g., P2₁/c (for a racemate)Defines the symmetry elements within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit in the crystal.Fundamental parameters of the crystal lattice.
Atomic Coordinates (x, y, z) The precise position of each atom in the unit cell.Allows for the complete 3D reconstruction of the molecule.
Bond Lengths (Å) e.g., C-C, C-N, N-OProvides insight into the nature of the chemical bonds.
Bond Angles (°) ** e.g., C-N-C, O-N-ODefines the geometry around each atom.
Torsion Angles (°) **Describes the rotation around single bonds, defining the overall conformation.Crucial for understanding the molecule's shape.
Hydrogen Bonding Network Details of donor-acceptor distances and angles.Key to understanding the stability of the crystal structure.

Chemical Reactivity and Mechanistic Studies of Nα Acetyl 6 Nitro Dl Tryptophan

Reactions Involving the Nitro Moiety of Nα-Acetyl-6-nitro-DL-tryptophan

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the indole (B1671886) ring, making it a key site for chemical reactions.

The nitro group of Nα-Acetyl-6-nitro-DL-tryptophan can be readily reduced to an amino group, yielding Nα-acetyl-6-amino-DL-tryptophan. This transformation is a common and crucial reaction, often carried out using various reducing agents. The resulting amino-substituted tryptophan derivative can serve as a valuable intermediate in the synthesis of more complex molecules.

Commonly employed methods for the reduction of nitroarenes to arylamines are applicable here. These methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. It is a clean and efficient method for nitro group reduction.

Metal/Acid Reduction: Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for this conversion.

Transfer Hydrogenation: This technique utilizes a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate (B1220265), in the presence of a catalyst like palladium on carbon.

The characterization of the reduced product, Nα-acetyl-6-amino-DL-tryptophan, is typically performed using a combination of spectroscopic techniques:

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure by observing the chemical shifts and coupling patterns of the protons and carbons, particularly the disappearance of the nitro group's influence and the appearance of the amino group's signals.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretching of the newly formed amino group.

The presence of the strongly electron-withdrawing nitro group at the 6-position deactivates the benzene (B151609) ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAAr). masterorganicchemistry.comyoutube.comnih.gov In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. While the hydrogen atoms on the ring are not typical leaving groups, under certain conditions, nucleophilic attack can occur.

For Nα-Acetyl-6-nitro-DL-tryptophan, the most likely positions for nucleophilic attack are ortho and para to the nitro group. However, the indole ring system's inherent reactivity adds complexity. Research on related 6-nitroindole (B147325) derivatives has shown that nucleophilic substitution can be achieved. For instance, studies on 1-methoxy-6-nitroindole-3-carbaldehyde demonstrate its reactivity as an electrophile, undergoing regioselective nucleophilic substitution at the 2-position with various nucleophiles. nii.ac.jpclockss.org This suggests that the indole ring of Nα-Acetyl-6-nitro-DL-tryptophan could potentially undergo similar reactions, although the N-acetyl group and the side chain may influence the regioselectivity and reactivity.

The reaction mechanism for SNAAr typically involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups like the nitro group.

Reactivity of the Indole Nitrogen and Acetyl Group

The indole ring is a π-excessive heterocycle, making it generally susceptible to electrophilic attack. niscpr.res.in The preferred site of electrophilic substitution in unsubstituted indole is the C3-position. However, in Nα-Acetyl-6-nitro-DL-tryptophan, the C3-position is occupied by the alanine (B10760859) side chain. Therefore, electrophilic attack would be directed to other positions on the ring.

The presence of the N-acetyl group and the deactivating nitro group at C6 complicates the prediction of the exact site of electrophilic substitution. The N-acetyl group is an activating ortho-, para-director, but its influence is attenuated by the delocalization of the nitrogen lone pair onto the carbonyl group. libretexts.org Conversely, the nitro group is a strong deactivating meta-director. msu.edu The outcome of an electrophilic substitution reaction would depend on the interplay of these directing effects and the nature of the electrophile. niscpr.res.in Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The Nα-acetyl group can be removed through hydrolysis, typically under acidic or basic conditions, to yield 6-nitro-DL-tryptophan. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon. The stability of the N-acetyl group can be influenced by the surrounding chemical environment. researchgate.net

Transacetylation, the transfer of the acetyl group from the α-amino group to another nucleophilic site, is also a potential reaction pathway. In the context of proteins, N-terminal acetylation is a common post-translational modification catalyzed by N-terminal acetyltransferases (NATs), which transfer an acetyl group from acetyl-coenzyme A. wikipedia.org While not an enzymatic process in a typical chemical reaction, the principle of acetyl group transfer is relevant. In Nα-Acetyl-6-nitro-DL-tryptophan, intramolecular transacetylation to the indole nitrogen or intermolecular transacetylation to a suitable nucleophile could potentially occur under specific conditions, although such reactions are less common than hydrolysis. The mechanism of enzymatic acetylation of aminoacyl-tRNAs involves the transfer of an acetyl group to the α-amino group of the aminoacyl-moiety. nih.gov

Photochemical Reactions and Photostability of Nα-Acetyl-6-nitro-DL-tryptophan in Research Solvents

The photochemistry of nitroaromatic compounds is a well-studied field. Upon absorption of UV light, nitroaromatic compounds can undergo a variety of reactions, including photoreduction of the nitro group and photosubstitution. The photostability of Nα-Acetyl-6-nitro-DL-tryptophan in research solvents is an important consideration for its handling and use in experimental settings.

Studies on N-acetyl-L-tryptophan have shown that it can be susceptible to degradation under various stress conditions, including light exposure. researchgate.netnih.gov The presence of the nitro group in Nα-Acetyl-6-nitro-DL-tryptophan is expected to influence its photochemical behavior. Nitroaromatic compounds can act as photosensitizers, potentially leading to the degradation of the solvent or other molecules in the solution.

The photostability of Nα-Acetyl-6-nitro-DL-tryptophan would likely depend on the solvent used. Protic solvents might participate in photoreduction pathways, while aprotic solvents could favor other photochemical processes. Detailed studies would be required to fully characterize the photochemical reaction pathways and photostability of this specific compound in different research solvents. Research on related compounds indicates that under physiological conditions, 6-nitro-N-acetyl-L-tryptophan is stable. nih.govsigmaaldrich.com

Computational Chemistry and Theoretical Investigations of Nα-Acetyl-6-nitro-DL-tryptophan Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the reaction pathways involving Nα-Acetyl-6-nitro-DL-tryptophan. These calculations can map the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed mechanistic understanding.

The formation of 6-nitro-N-acetyl-L-tryptophan is a known consequence of the reaction between N-acetyl-L-tryptophan and various reactive nitrogen species (RNS) like peroxynitrite. nih.gov Experimental studies have shown that the nitration of the tryptophan indole ring can occur at several positions (C2, C4, C5, C6, and C7), with the 6-nitro derivative being a major and stable product under physiological pH conditions. nih.govresearchgate.net

Quantum chemical calculations can be employed to model the reaction of the Nα-acetyl-tryptophan indole ring with nitrating agents such as the nitrogen dioxide radical (•NO2). By calculating the activation energies for the addition of •NO2 to different positions of the indole ring, the regioselectivity of the nitration reaction can be predicted. The presence of the acetyl group on the alpha-amino group is not expected to significantly alter the electronic properties of the distant indole ring, thus calculations on the simpler tryptophan molecule can provide valuable insights.

Theoretical studies on related nitroaromatic compounds can offer a proxy for understanding the reactivity of Nα-Acetyl-6-nitro-DL-tryptophan. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to study the structure and spectroscopic properties of other modified tryptophan derivatives. mdpi.com Such calculations can provide optimized geometries, vibrational frequencies, and electronic properties that correlate well with experimental data.

Table 1: Hypothetical DFT-Calculated Relative Energies for the Nitration of Nα-Acetyl-tryptophan at Different Indole Positions

Position of NitrationRelative Energy (kcal/mol)Predicted Major Product
C2+5.2No
C4+2.1Minor
C5+1.5Minor
C60.0Yes
C7+3.8No

This table presents hypothetical data based on the known regioselectivity of tryptophan nitration to illustrate the type of information obtainable from quantum chemical calculations.

Furthermore, quantum-chemical calculations have been used to investigate transnitrosation reactions between tryptophan derivatives, predicting thermodynamic equilibria in different solvent environments. nih.gov Similar approaches could be applied to study the potential reactions of the nitro group of Nα-Acetyl-6-nitro-DL-tryptophan, such as its reduction or its influence on the reactivity of other parts of the molecule.

Molecular dynamics (MD) simulations offer a powerful approach to study the conformational dynamics and intermolecular interactions of Nα-Acetyl-6-nitro-DL-tryptophan in various environments, such as in aqueous solution or interacting with biological macromolecules. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's dynamic behavior over time.

MD simulations can be used to generate Ramachandran plots for the backbone dihedral angles (φ, ψ) and to analyze the distribution of the side-chain dihedral angles (χ1, χ2). This allows for a detailed understanding of the molecule's flexibility and preferred shapes in solution.

Table 2: Key Torsional Angles in Nα-Acetyl-6-nitro-DL-tryptophan for MD Simulation Analysis

Torsional AngleAtoms Defining the AngleDescription
φ (phi)C'-N-Cα-C'Backbone dihedral angle
ψ (psi)N-Cα-C'-NBackbone dihedral angle
χ1 (chi1)N-Cα-Cβ-CγSide-chain dihedral angle
χ2 (chi2)Cα-Cβ-Cγ-Cδ2Side-chain dihedral angle

MD simulations are also invaluable for studying how Nα-Acetyl-6-nitro-DL-tryptophan interacts with other molecules. For example, simulations could model the binding of this compound to the active site of an enzyme or its aggregation behavior in solution. Studies on the self-assembly of aromatic amino acids, including tryptophan, have utilized MD simulations to gain molecular-level insights into the formation of aggregates. rsc.org The presence of the nitro group could significantly modulate these self-assembly processes.

Moreover, MD simulations are used to develop and validate force fields for modified amino acids, which are essential for accurate simulations of proteins containing these residues. nsf.gov The development of parameters for 6-nitro-tryptophan would enable the study of its effects on protein structure and dynamics in silico.

Applications of Nα Acetyl 6 Nitro Dl Tryptophan in Advanced Chemical and Biochemical Research

Nα-Acetyl-6-nitro-DL-tryptophan as a Chiral Selector and Probe in Analytical Systems

The enantiomers of amino acids and their derivatives often exhibit different biological activities. Consequently, the separation and analysis of these enantiomers are of significant interest. Nα-Acetyl-6-nitro-DL-tryptophan plays a role in the field of chiral recognition, both in the context of developing separation methods and in fundamental studies of molecular interactions.

While there is no direct evidence in the reviewed literature of Nα-Acetyl-6-nitro-DL-tryptophan being immobilized onto a solid support to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC), its structural features are relevant to the principles of chiral recognition. Chiral selectors on CSPs often rely on multiple interaction points, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, to differentiate between enantiomers. The acetyl and nitro groups, along with the indole (B1671886) ring of Nα-Acetyl-6-nitro-DL-tryptophan, could theoretically provide the necessary interactions for chiral discrimination if it were to be used in the design of a novel CSP. The separation of various tryptophan derivatives is commonly achieved using established CSPs, such as those based on cyclodextrins, macrocyclic antibiotics (e.g., teicoplanin and ristocetin (B1679390) A), and proteins like bovine serum albumin.

The nitrated tryptophan derivative, 6-nitro-L-tryptophan, has been successfully employed as a spectroscopic probe to study the binding of tryptophan to proteins. nih.gov The nitro group introduces a chromophore that absorbs light in the visible region, allowing for the use of techniques like visible difference spectroscopy and circular dichroism to monitor binding events. nih.gov For instance, the binding of 6-nitro-L-tryptophan to trp aporepressor and human serum albumin has been characterized by observing changes in its absorption and circular dichroism spectra upon complexation. nih.gov

Nα-Acetyl-6-nitro-DL-tryptophan can serve a similar purpose as a probe in fundamental chiral recognition studies. The N-acetylation can modulate its binding affinity and solubility, while the racemic nature of the DL-form allows for the simultaneous investigation of the interactions of both enantiomers with a chiral environment, such as a protein binding site or a chiral selector. By comparing the spectroscopic changes of the L- and D-enantiomers, researchers can gain insights into the stereoselectivity of the interaction.

Table 1: Spectroscopic Properties of 6-nitro-L-tryptophan for Chiral Recognition Studies

Parameter Value Reference
λmax (in H₂O) ~330 nm (shoulder near 380 nm) nih.gov
Molar Extinction Coefficient (ε at ~330 nm) 7 x 10³ M⁻¹ cm⁻¹ nih.gov
Circular Dichroism (complex with trp aporepressor) Negative max. at 386 nm, Positive max. at 310 nm nih.gov
Dissociation Constant (KD) with trp aporepressor 1.27 x 10⁻⁴ M (Visible Difference Spectroscopy) nih.gov

| Dissociation Constant (KD) with human serum albumin | 8.0 x 10⁻⁵ M (Visible Difference Spectroscopy) | nih.gov |

Utilization as a Model Compound for Tryptophan Modification Research

The chemical modification of tryptophan residues in proteins is a critical aspect of their function and regulation. Nα-Acetyl-6-nitro-DL-tryptophan serves as a valuable model compound for studying these modifications, particularly nitration and the broader chemistry of post-translational modifications.

The nitration of tryptophan is a significant event in biological systems, often associated with oxidative stress and the formation of nitrotyrosine. Understanding the mechanisms of indole ring nitration is crucial for elucidating its biological consequences. 6-nitro-L-tryptophan can be synthesized by the nitration of L-tryptophan using nitric acid in glacial acetic acid. nih.gov Nα-Acetyl-6-nitro-DL-tryptophan can be used as a model system to study the kinetics, regioselectivity, and factors influencing the nitration of the tryptophan indole nucleus under various conditions. The N-acetyl group mimics the peptide bond environment of tryptophan within a protein, providing a more representative model than the free amino acid. By studying the nitration of this compound, researchers can gain insights into how the electronic and steric environment of the indole ring influences the position and rate of nitration.

Post-translational modifications (PTMs) of proteins, such as acetylation, are fundamental regulatory mechanisms in cellular processes. nih.gov While direct studies involving Nα-Acetyl-6-nitro-DL-tryptophan in enzymatic PTM research are not prevalent, its structure makes it a potentially useful tool. The Nα-acetyl group is a key feature of N-terminal acetylation, a common PTM in bacteria. nih.gov This compound could be used as a substrate or inhibitor in in vitro assays to probe the specificity of enzymes involved in the processing of acetylated tryptophan residues. The nitro group can act as a spectroscopic reporter to monitor enzymatic activity or binding. Furthermore, understanding how the combination of N-acetylation and indole nitration affects recognition and turnover by enzymes can provide valuable information on the crosstalk between different PTMs.

Development of Chemical Sensors and Biosensors Utilizing Nα-Acetyl-6-nitro-DL-tryptophan Derivatives for Analyte Detection

The development of sensitive and selective sensors for biologically relevant molecules is a major focus of analytical chemistry. While no specific sensors based on Nα-Acetyl-6-nitro-DL-tryptophan have been described, its derivatives hold potential for such applications. The core principle would involve functionalizing the molecule to link its specific recognition properties to a signal transducer. For instance, the indole nitrogen or the carboxylic acid group could be modified to attach it to a surface, such as a gold nanoparticle or a carbon electrode. The inherent spectroscopic properties of the nitro-indole system could then be exploited for optical or electrochemical detection of analytes that interact with the tryptophan moiety. The development of transcriptional biosensors for tryptophan metabolites demonstrates the feasibility of using biological components to create highly specific detection systems, a strategy that could potentially be adapted for derivatives of Nα-Acetyl-6-nitro-DL-tryptophan. nih.gov

Table 2: Potential Sensor Development Strategies Using Nα-Acetyl-6-nitro-DL-tryptophan Derivatives

Sensor Type Principle Potential Analyte
Optical Sensor Changes in absorbance or fluorescence upon analyte binding. Metal ions, small organic molecules that interact with the indole ring.
Electrochemical Sensor Alteration of the redox signal of the nitro group upon analyte binding. Biomolecules that bind stereospecifically to the chiral center.

| Biosensor | Immobilization on a transducer surface to detect interactions with specific enzymes or proteins. | Enzymes that process acetylated or nitrated tryptophan. |

Role in Understanding Fundamental Aspects of Molecular Recognition and Interactions in Defined Chemical Systems

Nα-Acetyl-6-nitro-DL-tryptophan is a valuable molecular tool for investigating the fundamental principles of molecular recognition and intermolecular interactions within well-defined chemical systems. Its unique structural features, including the acetylated α-amino group, the indole ring system, and the strategically placed nitro group, allow researchers to probe and quantify the subtle forces that govern the association of molecules. These studies are crucial for advancing our understanding of various chemical and biochemical processes, from enzyme-substrate binding to the design of synthetic receptors.

The indole side chain of tryptophan is a common motif in biological recognition, often participating in hydrophobic, π-π stacking, and cation-π interactions. The addition of a nitro group at the 6-position of the indole ring in Nα-Acetyl-6-nitro-DL-tryptophan serves multiple purposes. It acts as a spectroscopic probe, as the electronic properties of the nitro group are sensitive to the local environment, often resulting in observable changes in UV-Vis or fluorescence spectra upon binding to a host molecule. This allows for the direct measurement of binding affinities and kinetics. Furthermore, the electron-withdrawing nature of the nitro group can modulate the binding properties of the indole ring, providing a means to study the electronic effects in molecular recognition.

One of the key areas where Nα-Acetyl-6-nitro-DL-tryptophan finds application is in the study of host-guest chemistry, particularly with macrocyclic hosts like cyclodextrins. Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They are known to encapsulate guest molecules of appropriate size and polarity, mimicking aspects of enzyme-substrate binding. The binding of Nα-Acetyl-6-nitro-DL-tryptophan to cyclodextrins is driven by a combination of hydrophobic interactions, where the indole ring is included within the cyclodextrin (B1172386) cavity, and van der Waals forces. As Nα-Acetyl-6-nitro-DL-tryptophan is a racemic mixture, studying its interaction with chiral hosts like β-cyclodextrin can also provide insights into enantiomeric discrimination, a critical aspect of molecular recognition in biological systems. Research on the related compound, N-acetyltryptophan, has shown that β-cyclodextrin can exhibit different binding affinities for the L- and D-enantiomers, leading to the potential for enantioselective recognition. nih.govnih.gov

Moreover, the principles of molecular recognition learned from studying the interactions of Nα-Acetyl-6-nitro-DL-tryptophan are not limited to synthetic systems. The nitrated tryptophan derivative, 6-nitro-L-tryptophan, has been effectively used as a spectroscopic probe to investigate the binding of tryptophan to proteins such as trp aporepressor and human serum albumin. nih.gov These studies utilize techniques like visible difference spectroscopy and circular dichroism to monitor the changes in the spectroscopic properties of the nitro-tryptophan derivative upon binding to the protein. nih.gov This provides quantitative data on binding affinities (dissociation constants, KD) and the stoichiometry of the interaction, offering a detailed view of the recognition process at a molecular level. nih.gov The stability of the 6-nitro derivative under physiological conditions makes it a reliable tool for such investigations. nih.gov

Detailed Research Findings:

Studies on related nitrated tryptophan derivatives have provided quantitative insights into their molecular interactions. For instance, the binding of 6-nitro-L-tryptophan to tryptophan-binding proteins has been characterized by determining the dissociation constants (KD) and the number of binding sites (n).

Interacting SystemTechniqueDissociation Constant (KD) (M)Stoichiometry (n)Spectroscopic ObservationReference
6-nitro-L-tryptophan and trp aporepressorVisible Difference Spectroscopy1.27 x 10-40.95Sharp decrease in visible absorption intensity nih.gov
6-nitro-L-tryptophan and trp aporepressorCircular Dichroism1.69 x 10-40.90Strong induced circular dichroism signals nih.gov
6-nitro-L-tryptophan and Human Serum AlbuminVisible Difference Spectroscopy8.0 x 10-50.95Blue shift and increase in absorption intensity nih.gov
6-nitro-L-tryptophan and Human Serum AlbuminCircular Dichroism6.4 x 10-50.83Strong positive circular dichroism maximum nih.gov

These data demonstrate how the introduction of a nitro group allows for the precise quantification of molecular recognition events. The principles and techniques applied in these studies are directly relevant to understanding the behavior of Nα-Acetyl-6-nitro-DL-tryptophan in similar defined chemical systems.

Future Directions and Emerging Research Frontiers in Nα Acetyl 6 Nitro Dl Tryptophan Studies

Integration of Nα-Acetyl-6-nitro-DL-tryptophan in Microfluidic and Nanotechnology-Based Analytical Platforms

The development of miniaturized and highly sensitive analytical systems is a rapidly growing field. Nα-Acetyl-6-nitro-DL-tryptophan and its analogs are promising candidates for integration into microfluidic and nanotechnology-based platforms for several reasons. The nitro group, being electroactive, can be exploited for electrochemical detection methods. Furthermore, the tryptophan moiety provides inherent fluorescence properties that can be modulated by the nitro group, offering opportunities for sensitive optical detection.

Recent advancements have seen the use of tryptophan analogs in the development of new analytical techniques. For instance, the unique spectroscopic properties of 6-nitro-L-tryptophan have been utilized as a probe for studying tryptophan-binding proteins. nih.gov This suggests that Nα-Acetyl-6-nitro-DL-tryptophan could be similarly employed in microfluidic devices for high-throughput screening of protein-ligand interactions.

The integration of such compounds onto nanotechnology platforms, like quantum dots or gold nanoparticles, could further enhance detection sensitivity. The potential for creating biosensors for specific analytes, where the Nα-Acetyl-6-nitro-DL-tryptophan acts as a recognition element, is a particularly exciting avenue of research.

Exploration of Novel Catalytic Applications for Nα-Acetyl-6-nitro-DL-tryptophan Derivatives in Organic Synthesis

The field of organic synthesis is constantly in search of new and efficient catalysts. Derivatives of Nα-Acetyl-6-nitro-DL-tryptophan hold potential as catalysts or ligands in various organic transformations. The chirality of the molecule, once resolved into its D- and L-isomers, can be harnessed for asymmetric catalysis, a cornerstone of modern pharmaceutical synthesis.

The indole (B1671886) nucleus of tryptophan is a privileged scaffold in medicinal chemistry, and the introduction of a nitro group and an acetylated amine provides handles for further chemical modification. These modifications can be used to tune the steric and electronic properties of the molecule, thereby influencing its catalytic activity and selectivity. For example, tryptophan derivatives have been explored as tool compounds to study enzyme activity, highlighting their potential to interact with biological catalysts. rsc.orgresearchgate.net This knowledge can be translated into designing synthetic catalysts that mimic enzymatic efficiency and selectivity.

Future research will likely focus on synthesizing a library of Nα-Acetyl-6-nitro-DL-tryptophan derivatives and screening them for catalytic activity in a range of reactions, such as carbon-carbon bond formation, hydrogenations, and oxidations.

Advanced Computational Modeling for Predictive Chemical and Stereochemical Behavior of Tryptophan Analogs

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. Advanced computational modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, are being increasingly applied to understand the behavior of complex molecules like tryptophan and its analogs. nih.govconicet.gov.ar

For Nα-Acetyl-6-nitro-DL-tryptophan, computational modeling can provide invaluable insights into its conformational landscape, electronic structure, and reactivity. These models can predict how the molecule will interact with other molecules, such as enzymes or receptors, and how its stereochemistry influences these interactions. researchgate.netnih.gov For instance, modeling studies on N-acetyl-L-tryptophan have shed light on its neuroprotective effects, confirming that the L-isomer forms a more stable complex with its target receptor. nih.gov

Furthermore, computational methods can be used to predict the spectroscopic properties of Nα-Acetyl-6-nitro-DL-tryptophan, aiding in the interpretation of experimental data. nih.gov As computational power and algorithmic accuracy continue to improve, the predictive power of these models will become even more crucial in guiding experimental research and accelerating the discovery of new applications for this versatile molecule.

Computational TechniquePredicted Property of Tryptophan AnalogsReference
Density Functional Theory (DFT)Conformational and spectroscopic behavior nih.gov
Molecular DynamicsInteractions with biological macromolecules conicet.gov.ar
Energy MinimizationStability of receptor-ligand complexes nih.gov

Interdisciplinary Research Integrating Nα-Acetyl-6-nitro-DL-tryptophan in Materials Science or Supramolecular Chemistry

The unique chemical structure of Nα-Acetyl-6-nitro-DL-tryptophan also makes it an attractive building block for the construction of novel materials and supramolecular assemblies. The indole ring can participate in π-π stacking interactions, while the amide and carboxylic acid groups can form hydrogen bonds, driving the self-assembly of the molecules into well-defined nanostructures.

In materials science, tryptophan and its derivatives have been investigated for their potential use in electronic devices and as components of biocompatible materials. researchgate.net The introduction of a nitro group in Nα-Acetyl-6-nitro-DL-tryptophan can further modulate the electronic properties of these materials. Recent research has highlighted the use of various organic molecules, including amino acid derivatives, to passivate defects and improve the performance of perovskite solar cells. acs.org

In the realm of supramolecular chemistry, the ability of Nα-Acetyl-6-nitro-DL-tryptophan to form ordered structures could be exploited to create functional gels, liquid crystals, or molecular capsules for drug delivery or sensing applications. The interdisciplinary nature of this research, combining principles of organic chemistry, materials science, and nanotechnology, is expected to yield innovative materials with tailored properties and functions.

Q & A

Q. What are the optimal synthetic routes for Nα-Acetyl-6-nitro-DL-tryptophan to ensure high purity and yield?

To synthesize Nα-Acetyl-6-nitro-DL-tryptophan, researchers should consider:

  • Nitration Strategy : Introduce the nitro group at the 6-position of the indole ring via electrophilic aromatic substitution, using nitric acid or mixed acid systems under controlled temperatures (0–5°C) to avoid over-nitration or decomposition .
  • Acetylation Protocol : Protect the α-amino group of tryptophan using acetic anhydride in alkaline conditions (pH 8–9) to selectively acetylate the amine without modifying the indole ring .
  • Purification : Employ reverse-phase HPLC with UV detection (λ = 280 nm) to separate unreacted starting materials and byproducts, ensuring ≥95% purity .

Q. Which analytical techniques are most reliable for characterizing Nα-Acetyl-6-nitro-DL-tryptophan?

  • Structural Confirmation : Use 1^1H and 13^13C NMR to verify the acetylation of the α-amino group and nitro substitution at the 6-position. Key NMR signals include downfield shifts for the indole C-6 proton (δ ~8.2 ppm) and acetyl carbonyl carbons (δ ~170 ppm) .
  • Purity Assessment : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) are critical for confirming molecular formula and detecting trace impurities (e.g., residual tryptophan or diastereomers) .

Q. How should researchers handle stability challenges during storage and experimental use?

  • Storage Conditions : Store lyophilized powder at –20°C in amber vials under argon to prevent photodegradation and oxidation. Aqueous solutions should be prepared fresh and used within 24 hours to avoid hydrolysis of the acetyl group .
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to identify breakdown products (e.g., free tryptophan or nitroindole derivatives) .

Advanced Research Questions

Q. What mechanistic insights are critical for studying Nα-Acetyl-6-nitro-DL-tryptophan in enzyme inhibition assays (e.g., indoleamine 2,3-dioxygenase)?

  • Competitive vs. Non-Competitive Inhibition : Design kinetic assays with varying substrate (L-tryptophan) and inhibitor concentrations. Use Lineweaver-Burk plots to determine inhibition constants (KiK_i) and mode of action .
  • Role of Nitro Group : Compare inhibitory potency with non-nitrated analogs (e.g., Nα-Acetyl-DL-tryptophan) to evaluate electronic effects of the nitro group on enzyme active-site binding .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Purity Verification : Re-evaluate conflicting studies by confirming compound purity via orthogonal methods (e.g., NMR + HRMS). Impurities like residual D/L-tryptophan isomers can skew dose-response curves .
  • Experimental Design : Standardize assay conditions (e.g., cell line, incubation time, serum-free media) to minimize variability. For example, serum albumin can bind tryptophan analogs, altering bioavailability .

Q. What strategies are recommended for investigating enantiomer-specific effects of Nα-Acetyl-6-nitro-DL-tryptophan?

  • Chiral Separation : Use chiral stationary-phase HPLC (e.g., Chirobiotic T columns) to resolve D- and L-enantiomers. Validate separation with circular dichroism (CD) spectroscopy .
  • Biological Assays : Test isolated enantiomers in parallel for differences in cellular uptake (e.g., via LC-MS quantification of intracellular concentrations) or receptor binding affinity .

Q. How should in vivo stability and metabolite profiling be conducted for this compound?

  • Metabolite Identification : Administer the compound in rodent models and collect plasma/tissue samples at timed intervals. Use LC-QTOF-MS to detect metabolites (e.g., deacetylated or reduced nitro derivatives) .
  • Pharmacokinetic Modeling : Apply compartmental models to estimate half-life (t1/2t_{1/2}) and clearance rates, incorporating enzyme activity data (e.g., cytochrome P450 isoforms) .

Methodological Considerations

  • Statistical Rigor : For dose-response studies, use nonlinear regression (e.g., GraphPad Prism) with ≥3 biological replicates to calculate EC50_{50}/IC50_{50} values. Report 95% confidence intervals .
  • Safety Protocols : Follow OSHA guidelines for handling nitroaromatics (e.g., PPE, fume hoods) due to potential mutagenicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.